molecular formula C15H20O5 B12606793 Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester CAS No. 647316-52-7

Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester

Cat. No.: B12606793
CAS No.: 647316-52-7
M. Wt: 280.32 g/mol
InChI Key: MIKAALLXTOCECD-UHFFFAOYSA-N
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Description

Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with (2-methoxy-2-phenylethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-phenylethyl ester
  • 2-Methyl-2-phenylpropanoic acid
  • Phenylpropanoic acid

Uniqueness

Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester is unique due to its specific ester structure and the presence of both methoxy and phenylethyl groups

Properties

CAS No.

647316-52-7

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

dimethyl 2-(2-methoxy-2-phenylethyl)butanedioate

InChI

InChI=1S/C15H20O5/c1-18-13(11-7-5-4-6-8-11)9-12(15(17)20-3)10-14(16)19-2/h4-8,12-13H,9-10H2,1-3H3

InChI Key

MIKAALLXTOCECD-UHFFFAOYSA-N

Canonical SMILES

COC(CC(CC(=O)OC)C(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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